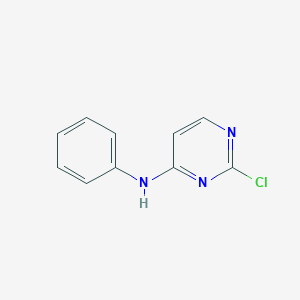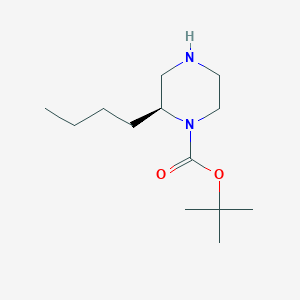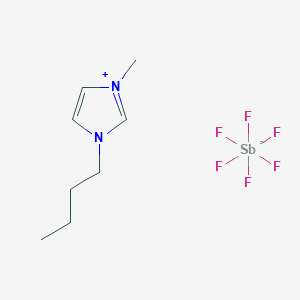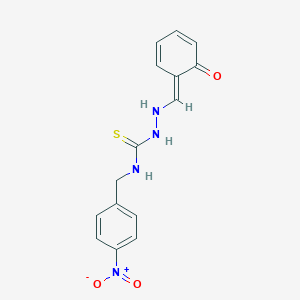
2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide, also known as HNMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide exerts its biological effects by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the production of inflammatory mediators. 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide also inhibits the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling. By inhibiting PTP1B, 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide improves insulin sensitivity and glucose uptake in cells.
Biochemische Und Physiologische Effekte
2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide has been shown to have several biochemical and physiological effects in the body. It has anti-inflammatory properties, which can help reduce pain and inflammation in conditions such as arthritis and inflammatory bowel disease. 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide also improves insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes. Additionally, 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide has shown promising results in inhibiting the growth of cancer cells, making it a potential anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, the compound has poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, more studies are needed to fully understand the safety and efficacy of 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide in humans.
Zukünftige Richtungen
There are several future directions for research on 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide. One potential area of study is its use as a therapeutic agent for the treatment of cancer. More studies are needed to fully understand the mechanism of action of 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide in inhibiting the growth of cancer cells and to determine its safety and efficacy in humans. Another potential area of study is its use as a therapeutic agent for the treatment of diabetes. Further research is needed to determine the optimal dosage and duration of treatment with 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide in diabetic patients. Finally, more studies are needed to fully understand the biochemical and physiological effects of 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide in the body and to determine its potential applications in other areas of research.
Synthesemethoden
2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide can be synthesized by the reaction between 2-hydroxybenzaldehyde and 4-nitrobenzylhydrazinecarbothioamide in the presence of a catalyst. The reaction produces a yellow crystalline compound that can be purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. The compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving insulin sensitivity in diabetic patients.
Eigenschaften
CAS-Nummer |
186453-54-3 |
|---|---|
Produktname |
2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide |
Molekularformel |
C15H14N4O3S |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[(4-nitrophenyl)methyl]thiourea |
InChI |
InChI=1S/C15H14N4O3S/c20-14-4-2-1-3-12(14)10-17-18-15(23)16-9-11-5-7-13(8-6-11)19(21)22/h1-8,10,20H,9H2,(H2,16,18,23)/b17-10+ |
InChI-Schlüssel |
RRDKRDWRIVHQNG-ZRDIBKRKSA-N |
Isomerische SMILES |
C1=C/C(=C\NNC(=S)NCC2=CC=C(C=C2)[N+](=O)[O-])/C(=O)C=C1 |
SMILES |
C1=CC=C(C(=C1)C=NNC(=S)NCC2=CC=C(C=C2)[N+](=O)[O-])O |
Kanonische SMILES |
C1=CC(=CNNC(=S)NCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C=C1 |
Synonyme |
Hydrazinecarbothioamide, 2-((2-hydroxyphenyl)methylene)-N-((4-nitrophe nyl)methyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



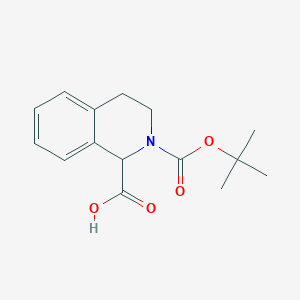
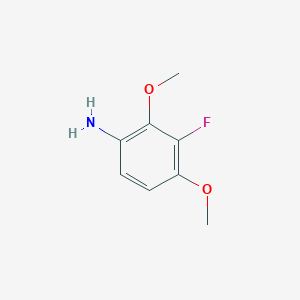

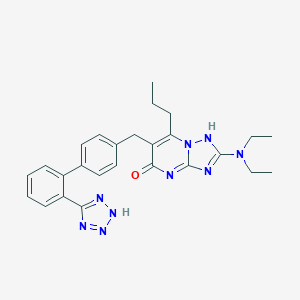
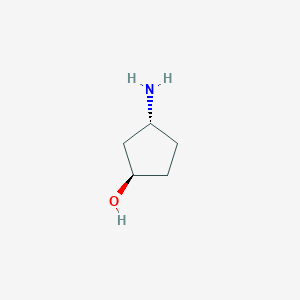
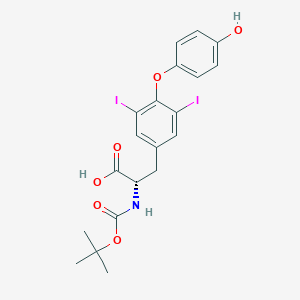
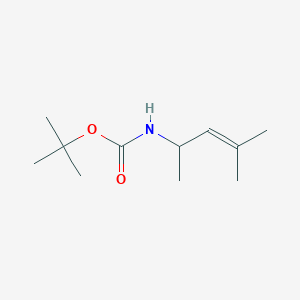
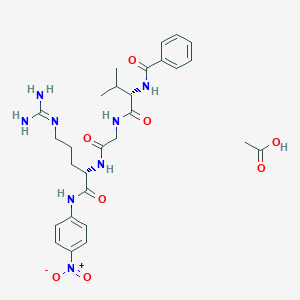
![Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate](/img/structure/B62035.png)
